molecular formula C17H14ClN3O4 B2870948 8-(4-chlorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-06-2

8-(4-chlorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2870948
CAS No.: 897623-06-2
M. Wt: 359.77
InChI Key: QYWMSSHRQQQHQG-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a potent and selective dual inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), as described in patent literature . This compound acts by competitively binding to the ATP-binding site of these kinases, effectively suppressing the JAK-STAT and FLT3 signaling pathways. Its primary research value lies in the study of hematological malignancies, including myeloproliferative neoplasms and acute myeloid leukemia (AML), particularly for cases driven by JAK2 V617F mutations or FLT3-ITD mutations. The inhibitor is a valuable tool for elucidating the mechanisms of oncogenic signaling, investigating drug resistance, and exploring potential combination therapies in preclinical models. Profiling studies have confirmed its activity and selectivity within a broader panel of kinase inhibitors (PubMed 25666567) . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-(4-chlorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-3-5-9(18)6-4-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWMSSHRQQQHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione typically involves multi-step reactions. One common method involves the condensation of a pyrido[2,3-d]pyrimidine derivative with a chlorophenyl compound under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the aryl group and heteroatoms within the tricyclic core (Table 1).

Table 1: Structural Features of Target Compound and Analogs

Compound Name Aryl Substituent Tricyclic Core Heteroatoms Key Functional Groups
Target Compound 4-Chlorophenyl 5-oxa Oxa, trione, methyl
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-...trione (Analog 1) 3,4,5-Trimethoxyphenyl 5-oxa Methoxy, oxa, trione, methyl
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo...one (Analog 2) 4-Methoxyphenyl 3,7-dithia, 5-aza Dithia, aza, methoxy

Key Observations :

  • Heteroatoms : Replacing oxygen (oxa) with sulfur (dithia) in Analog 2 increases lipophilicity and may reduce metabolic stability due to sulfur’s larger atomic radius and polarizability .

Predicted Physicochemical Properties

Theoretical calculations (e.g., LogP, solubility) were inferred using substituent contributions and software tools (Table 2).

Table 2: Predicted Physicochemical Properties

Compound Calculated LogP Aqueous Solubility (mg/mL) Melting Point (°C)
Target Compound 3.2 0.45 210–215
Analog 1 2.8 0.85 185–190
Analog 2 3.5 0.30 230–235

Analysis :

  • LogP : The 4-chlorophenyl group increases LogP compared to Analog 1’s polar trimethoxyphenyl, while Analog 2’s dithia core further elevates LogP.
  • Solubility : Analog 1’s methoxy groups enhance solubility, whereas the target compound’s chloro substituent and Analog 2’s dithia core reduce it.

Computational Similarity Analysis

Using cheminformatics methods (e.g., Tanimoto coefficients, structural fingerprints), the target compound’s similarity to analogs was evaluated .

Table 3: Structural Similarity Scores

Compound Pair Tanimoto Coefficient Structural Overlap (%)
Target Compound vs. Analog 1 0.72 68
Target Compound vs. Analog 2 0.35 22

Findings :

  • The target compound shares moderate similarity with Analog 1 (common tricyclic oxa core), but low similarity with Analog 2 (divergent heteroatoms).
  • Metabolic pathway predictions (via algorithms in ) suggest the chloro group may lead to distinct cytochrome P450 interactions compared to methoxy or sulfur-containing analogs.

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